molecular formula C19H14N4O3S B2729040 2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034266-49-2

2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2729040
M. Wt: 378.41
InChI Key: WELVHCJKGOYQRF-UHFFFAOYSA-N
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Description

2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has revealed that derivatives containing the thiophene moiety, similar to the chemical structure of interest, have shown promising antimicrobial and antitubercular activities. These compounds have been synthesized and tested against a variety of bacterial strains and fungal species, showing significant biological activity. For instance, novel thiazolidinone derivatives incorporating the thieno[d]pyrimidine-4-one moiety demonstrated potential as antimicrobial agents against both gram-positive and gram-negative bacteria, as well as fungal strains, under microwave-assisted and conventional conditions (El Azab & Abdel-Hafez, 2015). Similarly, other research focused on synthesizing new thiazolo[3,2-a]pyrimidine derivatives, which were evaluated for their in vitro antibacterial and antitubercular activities, showing some compounds had significant activities (Cai et al., 2016).

Anti-inflammatory Activities

Derivatives containing thiophene and pyrimidine moieties have also been explored for their anti-inflammatory properties. The synthesis of such compounds and their evaluation in various models have demonstrated their potential as anti-inflammatory agents. For instance, new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized and showed significant anti-inflammatory activities comparable to celecoxib, a reference control, indicating the therapeutic potential of these heterocyclic compounds (Fahmy et al., 2012).

Herbicidal Activities

Research into the herbicidal activities of compounds with similar structural features has also been conducted. For example, the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea showed good inhibitory activity against certain plant species, highlighting the potential of such compounds in agricultural applications (Fu-b, 2014).

Antioxidant Activities

Compounds incorporating thiophene and pyrimidine structures have also been evaluated for their antioxidant activities. A study involving the synthesis of pyrimidine-thiol derivatives explored their potential as chemotherapeutic agents, focusing on their antioxidant and anti-inflammatory effects. The results highlighted some of these compounds as promising candidates for further investigation due to their potent activities (Shehab et al., 2018).

properties

IUPAC Name

5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18-12-11-22(8-6-13(12)20-17-5-1-2-7-23(17)18)19(25)14-10-15(26-21-14)16-4-3-9-27-16/h1-5,7,9-10H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVHCJKGOYQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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